molecular formula C17H28N2O3S2 B5164315 N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5164315
M. Wt: 372.6 g/mol
InChI Key: XCVVOQYJBHHHIF-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural components, including a tert-butylsulfanyl group, an ethylphenyl group, and a methylsulfonyl group attached to a glycinamide backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S2/c1-6-14-9-7-8-10-15(14)19(24(5,21)22)13-16(20)18-11-12-23-17(2,3)4/h7-10H,6,11-13H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVVOQYJBHHHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the glycinamide backbone, followed by the introduction of the tert-butylsulfanyl, ethylphenyl, and methylsulfonyl groups through a series of substitution and addition reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production often employs automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent and reproducible results.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound’s unique properties make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact mechanism of action can vary depending on the context in which the compound is used, and ongoing research aims to elucidate these pathways in greater detail.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]-2-(2-nitrophenyl)acetamide
  • Methyl 2-(tert-butylsulfanyl)acetate
  • N-tert-butylbenzothiazole-2-sulphenamide

Uniqueness

Compared to similar compounds, N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for a diverse range of chemical modifications, making it a valuable tool in synthetic chemistry and related fields.

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